molecular formula C16H17F2NO2 B5780279 (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine

(3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine

Katalognummer B5780279
Molekulargewicht: 293.31 g/mol
InChI-Schlüssel: BYIJGCICTITMNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine, also known as DF-MDBA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. DF-MDBA belongs to the class of substituted phenethylamines, which are known for their psychoactive effects. However, DF-MDBA has not been studied extensively for its psychoactive effects, but rather for its potential as a therapeutic agent.

Wirkmechanismus

(3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine is believed to exert its therapeutic effects through its interaction with the serotonin receptor 5-HT2A. This interaction leads to changes in the activity of certain neurotransmitters in the brain, which can affect mood, cognition, and perception. Further research is needed to fully understand the mechanism of action of (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine.
Biochemical and physiological effects:
(3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine has been shown to have effects on the central nervous system, specifically on the serotonin system. Studies have shown that (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine can increase the release of serotonin in certain brain regions, which may contribute to its therapeutic effects. (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine has also been shown to have some cardiovascular effects, such as increasing heart rate and blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

(3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine has some advantages for laboratory experiments, such as its ability to selectively target the serotonin receptor 5-HT2A. However, (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine is a relatively new compound and has not been extensively studied for its pharmacological properties. This means that there may be limitations in terms of understanding its mechanism of action and potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for research on (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine. One area of interest is in understanding its potential as a treatment for psychiatric disorders such as depression and anxiety. Further research is needed to fully understand the mechanism of action of (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine and its effects on the brain. Additionally, there is interest in developing new compounds based on the structure of (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine that may have improved therapeutic properties. Overall, (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine is a promising compound for scientific research and has potential for future therapeutic applications.

Synthesemethoden

(3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The synthesis method has been described in detail in scientific literature and can be reproduced in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

(3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine has been studied for its potential as a therapeutic agent in various scientific research studies. One study found that (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine has an affinity for the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. This suggests that (3,4-difluorobenzyl)(3,5-dimethoxybenzyl)amine may have potential as a treatment for psychiatric disorders such as depression and anxiety.

Eigenschaften

IUPAC Name

1-(3,4-difluorophenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2/c1-20-13-5-12(6-14(8-13)21-2)10-19-9-11-3-4-15(17)16(18)7-11/h3-8,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIJGCICTITMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNCC2=CC(=C(C=C2)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-difluorophenyl)-N-(3,5-dimethoxybenzyl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.